molecular formula C10H6BrF B1338624 1-Bromo-5-fluoronaphthalene CAS No. 315-56-0

1-Bromo-5-fluoronaphthalene

Cat. No. B1338624
CAS RN: 315-56-0
M. Wt: 225.06 g/mol
InChI Key: ZYBZDDMAAQTLEV-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoronaphthalene is a chemical compound with the molecular formula C10H6BrF . It is used in various chemical reactions and has a molecular weight of 225.06 g/mol .


Synthesis Analysis

The synthesis of 1-Bromo-5-fluoronaphthalene involves the Diels–Alder reaction between 2-methylfuran and 3-bromobenzyne . It was also used in t-BuLi-mediated synthesis of 6-substituted phenanthridines .


Molecular Structure Analysis

The molecular structure of 1-Bromo-5-fluoronaphthalene consists of a naphthalene ring with bromine and fluorine substituents at the 1 and 5 positions, respectively . The InChI code for this compound is InChI=1S/C10H6BrF/c11-9-5-1-4-8-7 (9)3-2-6-10 (8)12/h1-6H .


Physical And Chemical Properties Analysis

1-Bromo-5-fluoronaphthalene appears as a liquid or semi-solid or solid or lump . It has a molecular weight of 225.06 g/mol . The compound has a topological polar surface area of 0 Ų and a complexity of 160 .

Scientific Research Applications

Organic Synthesis

1-Bromo-5-fluoronaphthalene: is a valuable compound in organic synthesis. It serves as a versatile building block for the construction of complex organic molecules due to its reactive bromo and fluoro substituents. These substituents can undergo various cross-coupling reactions, enabling the synthesis of polyaromatic hydrocarbons, which are crucial in the development of new organic materials .

Pharmaceutical Research

In pharmaceutical research, 1-Bromo-5-fluoronaphthalene is used to synthesize intermediates that are key to developing novel therapeutic agents. Its incorporation into larger molecular frameworks can lead to compounds with potential biological activity, aiding in drug discovery efforts .

Material Science

The compound’s unique structure makes it suitable for creating advanced materials1-Bromo-5-fluoronaphthalene can be used to synthesize naphthalene-based polymers and co-polymers, which have applications in creating new types of plastics, fibers, and resins with enhanced properties .

Analytical Chemistry

In analytical chemistry, 1-Bromo-5-fluoronaphthalene can be used as a standard or reagent in various spectroscopic methods, including NMR, HPLC, LC-MS, and UPLC. Its distinct spectral signatures help in the identification and quantification of complex mixtures .

Environmental Science

This compound may also play a role in environmental science as a tracer or probe to study the behavior of similar organic compounds in the environment. Its stability and detectability can provide insights into the transport and fate of organic pollutants .

Industrial Applications

Industrially, 1-Bromo-5-fluoronaphthalene can be utilized in the synthesis of dyes, pigments, and fluorescent markers due to its aromatic structure, which is known to impart color properties to molecules .

Safety and Hazards

1-Bromo-5-fluoronaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled .

properties

IUPAC Name

1-bromo-5-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBZDDMAAQTLEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504195
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-fluoronaphthalene

CAS RN

315-56-0
Record name 1-Bromo-5-fluoronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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